molecular formula C21H20O10 B1630331 Isovitexin CAS No. 29702-25-8

Isovitexin

Cat. No.: B1630331
CAS No.: 29702-25-8
M. Wt: 432.4 g/mol
InChI Key: MYXNWGACZJSMBT-VJXVFPJBSA-N
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Description

Isovitexin (Apigenin-6-C-glucoside) is a C-glycosylated dietary flavonoid found in plants like mung bean, passion flower, and the açaí palm, where it serves as a key bioactive ingredient . With a molecular formula of C21H20O10 and a molecular weight of 432.38 g/mol, its structure features a stable C-glycosidic bond at the 6-position of the apigenin backbone, contributing to enhanced metabolic stability compared to O-glycosidic flavonoids . This compound is of significant interest in biochemical research due to its diverse pharmacological activities. Research Applications and Mechanisms this compound exhibits a multi-target therapeutic potential across various research areas. Key areas of investigation include: • Metabolic Disease Research: this compound functions as a competitive inhibitor of α-glucosidase, a key enzyme in carbohydrate digestion, and contributes to reducing the estimated glycemic index (eGI) of foods, supporting its study for managing postprandial blood sugar levels . Recent research also demonstrates that this compound accelerates diabetic wound repair by activating the PI3K/Akt/eNOS signaling pathway, which promotes angiogenesis and collagen remodeling . • Oncology Research: Preclinical studies show that this compound exhibits cytotoxic effects on various cancer cell lines, including HepG2, MCF-7, and HCT116, and can modulate critical oncogenic pathways, positioning it as a compound for investigating multi-target anticancer strategies . • Neurodegenerative & Inflammation Research: The compound demonstrates neuroprotective potential by reducing cytotoxicity induced by amyloid-beta (Aβ) in PC12 cell models . Its anti-inflammatory properties are evidenced by its ability to inhibit LPS-induced production of TNF-α and IL-6, and decrease iNOS and COX-2 levels in RAW 264.7 macrophage cells . • Antioxidant Activity: this compound acts as a direct antioxidant, effectively scavenging DPPH free radicals in cell-free assays, which underpins many of its observed protective effects in cellular models . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXNWGACZJSMBT-VJXVFPJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952152
Record name 6-C-beta-D-Glucopyranosylapigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38953-85-4
Record name Isovitexin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38953-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoavroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038953854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-C-beta-D-Glucopyranosylapigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOVITEXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTQ9R9MS0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Macroporous Resin Chromatography for Preparative Separation

Macroporous resin adsorption has emerged as a scalable and cost-effective method for separating isovitexin from plant matrices. A seminal study demonstrated the efficacy of ADS-5 resin in isolating this compound and its isomer vitexin from pigeonpea leaves. The process involves dynamic adsorption and desorption, with Langmuir and Freundlich isotherms modeling the equilibrium data. Optimal parameters included a sample concentration of 0.40 mg/mL for this compound, a flow rate of 1 mL/min, and elution with 40% ethanol. Post-treatment, this compound purity increased 11.52-fold to 17.63%, with a recovery yield of 73.99%. This method’s advantage lies in its reusability and suitability for industrial-scale applications, though it requires precise control over pH (4.0) and temperature (25°C) to maximize adsorption capacity.

Optimization of Aqueous Extraction Parameters

Aqueous extraction remains a cornerstone for initial this compound isolation, particularly in traditional medicine systems. Research on Mas Cotek leaves (Ficus deltoidea) revealed that temperature, sample-to-water ratio, and extraction time profoundly influence yield. Using a 1:30 (g/mL) ratio at 50°C for 4 hours, this compound yields reached 0.149%, while extending extraction to 8 hours at 100°C improved mass transfer but risked thermal degradation. High-performance liquid chromatography (HPLC) analysis confirmed that higher solvent volumes enhanced concentration gradients, facilitating solute diffusion. Despite its simplicity, aqueous extraction alone often yields lower purity, necessitating subsequent purification steps.

Analytical Techniques for Quality Control

Accurate quantification of this compound is vital for validating preparation methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to simultaneously determine vitexin and this compound in rat plasma, achieving a lower limit of quantification (LLOQ) of 2.00 ng/mL. The method utilized a C18 column with methanol-0.1% formic acid (45:55 v/v) and multiple reaction monitoring (MRM) for high specificity. Such protocols ensure batch consistency and compliance with pharmacopeial standards, though they require sophisticated instrumentation and expertise.

Comparative Analysis of Preparation Methods

The table below contrasts key parameters and outcomes of the predominant this compound preparation techniques:

Method Conditions Purity (%) Recovery (%) Scalability
Macroporous Resin ADS-5 resin, 40% ethanol, pH 4, 25°C 17.63 73.99 Industrial
Aqueous Extraction 50°C, 1:30 (g/mL), 4 hours 0.149 N/A Laboratory
LC-MS/MS Validation Methanol-formic acid, C18 column >99 89.3–97.3 Analytical

Macroporous resin chromatography outperforms aqueous extraction in purity and scalability but requires higher upfront costs. Enzymatic synthesis, while underexplored for this compound, presents opportunities for green chemistry applications.

Chemical Reactions Analysis

Sortase A (SrtA) Inhibition in Staphylococcus aureus

Isovitexin demonstrates dose-dependent inhibition of SrtA, a critical virulence factor in bacterial pathogenesis:

ParameterValueSource
IC₅₀ (Fluorometric assay)28.98 μg/mL
Binding affinityπ-π stacking interactions with TYR279
Functional impactDisrupts cell wall anchoring of surface proteins

The inhibition mechanism involves competitive binding to SrtA’s active site, preventing cleavage of the LPXTG motif in substrate proteins .

SHP2 Kinase Interaction in T Cells

This compound binds to SHP2 (Src homology-2 domain-containing phosphatase) via:

  • Hydrogen bonding : Between 4′-OH (C-ring) and ASN281 residue

  • π-π conjugation : Between chromone system (B- and C-rings) and TYR279 .

This interaction suppresses MAPK/STAT signaling, reducing pro-inflammatory cytokines (TNF-α, IFN-γ) by >50% at 100 μM .

SIRT3 Activation in Osteoblasts

Molecular docking reveals strong binding affinity (−8.1 kcal/mol) between this compound and SIRT3, a mitochondrial deacetylase. This interaction:

  • Restores mitochondrial fusion/fission balance

  • Reduces ROS production by 40% in glucocorticoid-treated cells .

Solubility and Stability in Extraction

ParameterConditionYield ImprovementSource
Solvent systemCO₂/ethanol vs. ethanol alone2.1-fold
Microwave-assisted extraction37.7:1 solvent/solid ratio, 6.68 W/g89% recovery

This compound remains stable under optimized extraction conditions but degrades in prolonged acidic/basic environments .

Structural Reactivity

  • Hydroxyl groups : Participate in hydrogen bonding with proteins (e.g., SHP2, SIRT3) .

  • Glucose moiety : Enhances water solubility (logP ≈ 0.7) but reduces membrane permeability .

  • Chromone system : Enables π-π stacking with aromatic residues in target proteins .

Biochemical Pathway Effects

PathwayEffectOutcomeSource
Wnt/β-cateninSuppression via GSK3β activation↓ Cancer stem cell viability
NF-κBInhibition of IκB phosphorylation↓ IL-6, TNF-α by 60%
Insulin/IGF-1Modulation via IGFR binding↑ Lifespan in C. elegans

Analytical Characterization

Key spectroscopic data for identification:

  • UV-Vis : λₐᵦₛ 270 nm (chromone absorption)

  • HPLC : Retention time 12.4 min (C18 column, CH₃CN/H₂O/TFA)

  • MS : [M+H]⁺ m/z 433.1 (calculated 432.38) .

This multifaceted reactivity profile positions this compound as a promising scaffold for developing therapeutics targeting inflammation, microbial virulence, and oxidative stress.

Scientific Research Applications

Anti-Inflammatory Effects

Isovitexin has been shown to inhibit pro-inflammatory cytokines and signaling pathways, making it a potential candidate for treating inflammatory conditions.

  • Mechanism of Action : Studies indicate that this compound inhibits the expression of cytokines such as TNF-α, IFN-γ, IL-2, and IL-17A in lymph nodes and serum during inflammation. It also affects the MAPK and STAT signaling pathways, which are crucial in inflammatory responses .
  • Case Study : In a mouse model of contact dermatitis induced by ginkgolic acids (GA), this compound demonstrated significant anti-inflammatory effects by downregulating pro-inflammatory cytokines and promoting apoptosis in T cells .

Antioxidant Properties

This compound exhibits strong antioxidant activity, which can help mitigate oxidative stress-related damage.

  • Research Findings : In vitro studies have shown that this compound effectively scavenges reactive oxygen species (ROS) generated by environmental pollutants like PM2.5. Pre-treatment with this compound significantly reduced ROS levels in human keratinocytes exposed to these pollutants .
  • Data Table : The table below summarizes the antioxidant activity of this compound compared to other antioxidants.
CompoundIC50 Value (μM)Source
This compound20Plant Extracts
Vitamin C50Synthetic
Quercetin30Plant Extracts

Antidiabetic Effects

Recent studies highlight the potential of this compound in managing diabetes through multiple mechanisms.

  • Mechanisms Identified : this compound has been found to target various metabolic pathways involved in glucose metabolism and insulin sensitivity. It may enhance insulin signaling and reduce hyperglycemia by modulating key enzymes involved in carbohydrate metabolism .
  • Clinical Implications : The multitargeted nature of this compound suggests its use as a complementary agent in diabetes management, potentially improving glycemic control and reducing complications associated with the disease .

Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from damage caused by oxidative stress and inflammation.

  • Research Evidence : Studies indicate that this compound can protect against neurodegeneration by inhibiting oxidative stress markers and promoting neuronal survival in models of neurotoxicity .
  • Case Study : In models simulating neurodegenerative conditions, this compound treatment resulted in improved neuronal viability and function, suggesting its potential as a therapeutic agent for neuroprotective applications .

Comparison with Similar Compounds

Vitexin (Apigenin-8-C-glucoside)

  • Structural Difference : Vitexin is the C-8 glucoside isomer of isovitexin. The positional isomerism of the glucose moiety (C-6 vs. C-8) leads to distinct spectroscopic profiles (e.g., NMR and MS) and bioactivity .
  • Pharmacological Overlaps :
    • Both compounds inhibit the TLR4/MyD88/NF-κB pathway , reducing pro-inflammatory cytokines (TNF-α, IL-6) .
    • Exhibit antioxidant activity via free radical scavenging, though isoorientin (a luteolin C-glycoside) shows stronger xanthine oxidase inhibition than this compound .
  • Divergences :
    • This compound demonstrates superior hepatoprotective activity (IC₅₀: 22.9 µg/mL) compared to vitexin in membrane lipid peroxidation assays .
    • Vitexin is more extensively studied for neuroprotective effects, while this compound shows unique efficacy in T-cell-mediated inflammation (e.g., allergic contact dermatitis) .

Isoorientin (Luteolin-6-C-glucoside)

  • Structural Basis : Isoorientin replaces apigenin with luteolin (adding a hydroxyl group at C-3'), enhancing its polarity and antioxidant capacity .
  • Functional Contrasts :
    • Isoorientin exhibits stronger 15-lipoxygenase (15-LO) inhibition (IC₅₀: 18.7 µM) compared to this compound (IC₅₀: 42.3 µM) .
    • This compound is more effective in suppressing STAT3/STAT6 phosphorylation , a pathway critical in dermatitis .

Functional Comparison with Therapeutically Similar Compounds

Colchicine

  • Anti-Inflammatory Overlap : this compound and colchicine both inhibit TLR4/NF-κB signaling , reducing gouty arthritis inflammation .

Data Tables

Table 1: Structural and Pharmacological Comparison of Key Flavonoids

Compound Core Aglycone Glycosylation Site Key Activity IC₅₀/EC₅₀ (Relevant Assay)
This compound Apigenin C-6 Anti-inflammatory, Hepatoprotective 22.9 µg/mL (Lipid peroxidation)
Vitexin Apigenin C-8 Neuroprotective, Antioxidant 43.6 µg/mL (DPPH scavenging)
Isoorientin Luteolin C-6 Antioxidant, 15-LO Inhibition 18.7 µM (15-LO inhibition)
This compound-2''-O-rhamnoside Apigenin C-6, C-2'' Enhanced solubility, Anticancer N/A (In vitro synergy)

Table 2: Pathway-Specific Effects of this compound vs. Reference Drugs

Pathway This compound Effect Colchicine Effect LY294002 Effect
TLR4/MyD88/NF-κB Inhibits TNF-α, IL-6; synergizes with TAK-242 Inhibits NLRP3 inflammasome N/A
PI3K/Akt/mTOR Downregulates p-Akt, p-mTOR in HSC-T6 N/A Direct PI3K inhibition
STAT3/STAT6 Suppresses phosphorylation in dermatitis N/A N/A

Biological Activity

Isovitexin, also known as apigenin-6-C-glucoside, is a flavonoid compound commonly found in various medicinal plants, particularly in traditional Chinese medicine. It is often studied alongside its isomer, vitexin (apigenin-8-C-glucoside), due to their similar structures and overlapping pharmacological activities. Recent research has highlighted this compound's diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties through various mechanisms. In a study focusing on ginkgolic acid-induced inflammation, this compound was shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, and IL-17A in lymph nodes of mice. This inhibition was associated with a reduction in serum cytokine levels and promotion of apoptosis-related proteins in T cells activated by concanavalin A (Con A) .

Key Findings:

  • In Vivo Studies: Administration of this compound (10 and 20 mg/kg) significantly reduced ear swelling and splenomegaly in mice models of contact dermatitis.
  • Mechanisms: The compound inhibits the MAPK and JAK-STAT signaling pathways, which are crucial for T cell activation and inflammatory responses .

Antioxidant Activity

This compound exhibits potent antioxidant properties that contribute to its protective effects against oxidative stress. Research indicates that it can scavenge free radicals and enhance the activity of antioxidant enzymes. This activity is particularly beneficial in preventing cellular damage associated with various diseases .

Anticancer Potential

Recent studies have explored the anticancer effects of this compound across multiple cancer types. For instance:

  • Osteosarcoma: this compound has been shown to suppress tumor growth and reduce tumor size in osteosarcoma models .
  • Breast and Colon Cancer: The compound inhibits the proliferation of cancer stem cells and reduces markers associated with cancer aggressiveness .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism/EffectReference
Anti-inflammatoryInhibits pro-inflammatory cytokines (TNF-α, IL-2)
AntioxidantScavenges free radicals; enhances antioxidant enzymes
AnticancerSuppresses tumor growth; reduces cancer stem cell markers

Case Study 1: Ginkgolic Acid-Induced Inflammation

In a controlled experiment, mice were sensitized with ginkgolic acids to induce allergic contact dermatitis. This compound treatment resulted in a marked decrease in ear swelling and inflammatory cell infiltration compared to untreated controls. Histopathological analysis confirmed reduced leukocyte chemotaxis and pro-inflammatory cytokine release .

Case Study 2: Anticancer Efficacy against Osteosarcoma

This compound was evaluated for its anticancer efficacy against osteosarcoma cell lines. Results indicated significant suppression of tumor growth and induction of apoptosis in cancer cells through modulation of key signaling pathways. This suggests potential for this compound as an adjunct therapy in cancer treatment .

Q & A

Q. What experimental designs address discrepancies between in vitro and in vivo neuroprotective effects of this compound?

  • Methodological Answer : Implement blood-brain barrier (BBB) permeability assays (PAMPA-BBB) and correlate with in vivo outcomes in transgenic Alzheimer’s models (e.g., APP/PS1 mice). Use microdialysis to measure brain interstitial fluid concentrations .

Data Presentation and Reproducibility Guidelines

  • Data Tables : Include raw HPLC/UPLC peak areas, statistical significance (ANOVA with post-hoc tests), and IC50 values with 95% confidence intervals .
  • Contradiction Management : Clearly document batch-to-batch variability in plant extracts (e.g., seasonal differences) and analytical method validation parameters (LOQ, LOD) .
  • Reproducibility : Publish full experimental protocols in supplementary materials, including instrument settings (e.g., MS collision energy) and software versions (e.g., AutoDock4.2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isovitexin
Reactant of Route 2
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